1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580341
InChI: InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H
SMILES:
Molecular Formula: C9H16Cl2N4O
Molecular Weight: 267.15 g/mol

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride

CAS No.:

Cat. No.: VC16580341

Molecular Formula: C9H16Cl2N4O

Molecular Weight: 267.15 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride -

Specification

Molecular Formula C9H16Cl2N4O
Molecular Weight 267.15 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;dihydrochloride
Standard InChI InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H
Standard InChI Key GWKNXZRUYVTKAW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)C(=O)C2=CNN=C2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone dihydrochloride, reflects its two primary structural components: a piperidin-4-amine group and a 1H-pyrazole-4-carbonyl unit . The dihydrochloride salt forms through protonation of the amine groups, improving aqueous solubility for in vitro assays . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC9H16Cl2N4O\text{C}_9\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}
Molecular Weight267.15 g/mol
Canonical SMILESC1CN(CCC1N)C(=O)C2=CNN=C2.Cl
InChI KeyGWKNXZRUYVTKAW-UHFFFAOYSA-N

The pyrazole ring engages in hydrogen bonding via its nitrogen atoms, while the piperidine moiety contributes to conformational flexibility, enabling interactions with diverse biological targets .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, analogous pyrazole-piperidine hybrids exhibit characteristic absorption bands for carbonyl (1650–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups. The hydrochloride salt’s crystallinity suggests utility in X-ray diffraction studies for structural validation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves three stages:

  • Pyrazole-4-carboxylic Acid Preparation: Pyrazole rings are synthesized via cyclocondensation of hydrazines with 1,3-diketones or through transition metal-catalyzed cross-coupling reactions .

  • Amide Coupling: The carboxylic acid is activated (e.g., using thionyl chloride or carbodiimides) and reacted with piperidin-4-amine to form the amide bond .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, as confirmed by the molecular formula C9H16Cl2N4O\text{C}_9\text{H}_{16}\text{Cl}_2\text{N}_4\text{O} .

A related intermediate, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3), highlights the role of ester-protected carboxyl groups in early synthetic steps .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Electron-withdrawing groups at the pyrazole 3-position enhance target affinity in related compounds .

  • Piperidine Flexibility: The chair-to-boat transition in piperidine may facilitate binding to G-protein-coupled receptors.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. For example, replacing the amine group with acylated variants could modulate blood-brain barrier permeability .

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